N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c1-27-18-11-6-7-14-13-19(28-21(14)18)22(26)24-16-9-3-2-8-15(16)23-25-17-10-4-5-12-20(17)29-23/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVOQEMJVDWFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Hydroxyacetophenone Derivatives
The benzofuran core is constructed via acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone with α-haloketones. For example, reaction with chloroacetone in dimethylformamide (DMF) at 80–100°C for 6–8 hours yields 7-methoxybenzofuran-2-methyl ketone. Subsequent oxidation with potassium permanganate (KMnO₄) in aqueous NaOH converts the methyl ketone to the carboxylic acid (75–82% yield).
Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Chloroacetone, DMF, 90°C, 7 h | 68% |
| Oxidation | KMnO₄, NaOH, H₂O, 60°C, 4 h | 78% |
Alternative Route via 8-Aminoquinoline-Directed C–H Functionalization
A modern approach employs palladium-catalyzed C–H arylation to install substituents post-cyclization. Starting from benzofuran-2-carboxylic acid, the 8-aminoquinoline (8-AQ) directing group is installed via amide coupling. Pd(OAc)₂ catalyzes C3 arylation with iodobenzene derivatives, followed by transamidation to replace 8-AQ with target amines. While this method enables late-stage diversification, it requires additional steps for directing group manipulation.
Synthesis of 2-(1,3-Benzothiazol-2-yl)Aniline
Benzothiazole Ring Formation via Cyclocondensation
The benzothiazole moiety is synthesized by reacting 2-aminobenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux (12 h, 70°C), yielding 2-aminobenzothiazole (83% yield). Subsequent Ullmann coupling with 2-iodoaniline using CuI/L-proline catalysis forms 2-(1,3-benzothiazol-2-yl)aniline (64% yield).
Optimized Protocol:
- Dissolve 2-aminobenzenethiol (1.0 eq) in ethanol.
- Add BrCN (1.2 eq) dropwise at 0°C.
- Reflux for 12 h, concentrate, and purify via silica chromatography.
Alternative Thioamide Cyclization
2-Aminothiophenol reacts with 2-nitrobenzaldehyde in the presence of ammonium thiocyanate (NH₄SCN) and HCl, followed by reduction of the nitro group to amine using H₂/Pd-C (90% yield).
Amide Coupling Strategies
Carboxylic Acid Activation and Nucleophilic Acyl Substitution
The most widely applied method involves activating 7-methoxybenzofuran-2-carboxylic acid as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(1,3-benzothiazol-2-yl)aniline in dichloromethane (DCM) with triethylamine (Et₃N) as base (72% yield).
Procedure:
- Add SOCl₂ (2.0 eq) to carboxylic acid in anhydrous DCM (0°C, 1 h).
- Warm to room temperature, stir for 3 h, then concentrate.
- Dissolve acid chloride in DCM, add amine (1.1 eq) and Et₃N (2.5 eq).
- Stir at 25°C for 12 h, extract with NaHCO₃, and purify via recrystallization.
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable one-step coupling in DMF with DIEA (N,N-Diisopropylethylamine) as base (85% yield).
Comparative Efficiency of Coupling Agents:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| HATU | DMF | 25 | 6 | 85% |
| EDCl/HOBt | DCM | 25 | 12 | 78% |
| DCC | THF | 40 | 8 | 65% |
Transamidation of 8-Aminoquinoline Intermediates
For benzofuran cores synthesized via C–H functionalization, the 8-AQ directing group is replaced via a two-step transamidation:
- Treat 8-AQ amide with Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) to form an N-acyl-Boc-carbamate.
- React with 2-(1,3-benzothiazol-2-yl)aniline in toluene at 60°C (16 h) to yield the target amide (88% yield).
Critical Analysis of Methodologies
- Traditional Acid Chloride Route : Cost-effective but requires strict anhydrous conditions.
- HATU-Mediated Coupling : Higher yields but expensive reagents.
- Transamidation Approach : Ideal for late-stage diversification but adds synthetic steps.
Challenges in purification (e.g., column chromatography vs. recrystallization) and scalability are mitigated by selecting high-purity intermediates and optimizing solvent systems.
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride can produce 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .
Scientific Research Applications
Anticancer Properties
Studies have indicated that N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide exhibits significant anticancer activity. For instance, research has shown that derivatives of benzothiazole can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer) .
Case Study:
In vitro assays demonstrated that certain derivatives showed moderate to high inhibition of tumor cell growth, suggesting potential for development as anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A study screened several synthesized compounds at concentrations of 200 µg/mL and 100 µg/mL against standard antibiotics like streptomycin and ceftazidime, revealing promising antibacterial effects .
Research Findings and Insights
Recent research has focused on synthesizing new derivatives of benzothiazole and evaluating their biological activities. For example, various synthetic routes involving aryl-isocyanates and substituted benzaldehydes have been explored to enhance the efficacy of these compounds .
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and diverse biological activities make it a valuable tool for drug discovery and development. Further research is needed to fully explore its potential and uncover new applications.
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective, antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a methoxy group and a carboxamide group that enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 339.43 g/mol |
| Density | 1.486 g/cm³ |
| Boiling Point | 522 °C at 760 mmHg |
| Melting Point | Not Available |
Neuroprotective Activity
Recent studies have demonstrated that derivatives of benzofuran-2-carboxamide exhibit neuroprotective effects. For instance, a study synthesized several derivatives and evaluated their neuroprotective activity against NMDA-induced excitotoxicity in rat cortical neuronal cells. Among these, the compound with the specific structure exhibited significant protection at a concentration of 100 μM, comparable to memantine, a known NMDA antagonist .
Antioxidant Properties
The antioxidant activity of this compound was assessed through various in vitro assays. The results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases characterized by oxidative damage .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro tests indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 μg/mL . This suggests its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that the compound significantly reduced pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In particular, it demonstrated cytotoxic effects with IC50 values in the micromolar range against breast (MCF-7), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines. Flow cytometry analysis revealed that the compound induced apoptosis in these cell lines through caspase activation pathways .
Case Studies
- Neuroprotection : A study involving primary cultured rat cortical neurons showed that the compound protected against NMDA-induced excitotoxicity at concentrations similar to established neuroprotective agents like memantine .
- Antimicrobial Testing : The compound was tested against standard bacterial strains (e.g., E.coli and Staphylococcus aureus) and showed effective inhibition comparable to conventional antibiotics .
- Cancer Cell Line Studies : The anticancer activity was assessed using MCF-7 and other cancer cell lines, where it exhibited significant cytotoxicity and apoptosis induction through specific signaling pathways .
Q & A
Q. What are the common synthetic routes for preparing N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide and its derivatives?
The compound is synthesized via multi-step protocols involving click chemistry and coupling reactions. For example, derivatives with benzothiazole and benzofuran moieties can be prepared by reacting 2-{2,4-bis[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzothiazole with aromatic azides in the presence of CuSO₄·5H₂O and sodium ascorbate in DMF. Reaction progress is monitored via TLC, followed by purification using column chromatography (hexane/ethyl acetate) . Similar methodologies for benzofuran derivatives involve Pd-catalyzed C-H arylation and transamidation reactions .
Q. How is structural characterization of this compound performed in academic research?
X-ray crystallography is a gold standard for resolving molecular geometry. For instance, planar benzofuran units and intermolecular hydrogen bonding patterns (e.g., O–H⋯O interactions) are identified via crystallographic data, as demonstrated in related benzofuran-carboxamide structures . Spectroscopic techniques (¹H/¹³C NMR, IR) and high-resolution mass spectrometry (HRMS) are routinely used to confirm molecular weight and functional groups .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening includes in vitro assays for antimicrobial, antitumor, or enzyme inhibition activity. Benzofuran derivatives are often tested against bacterial/fungal strains or cancer cell lines (e.g., MTT assays), with IC₅₀ values calculated to assess potency. Dose-response curves and control comparisons (e.g., positive/negative controls) are critical for validating results .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?
Statistical Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, are effective. For example, varying parameters like reaction time, temperature, or catalyst loading (e.g., CuSO₄ concentration in click chemistry) can identify optimal conditions. Evidence from chemical engineering literature highlights the use of DoE to minimize experimental runs while maximizing data robustness .
Q. What strategies address contradictions in reported biological activity data across studies?
Contradictions may arise from differences in assay protocols, solvent systems, or cell lines. To resolve this, researchers should:
- Standardize assay conditions (e.g., pH, incubation time).
- Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
- Perform meta-analyses of published data to identify confounding variables. Cross-referencing structural analogs (e.g., coumarin-benzothiazole hybrids) can clarify structure-activity relationships .
Q. How can reaction mechanisms for key synthetic steps (e.g., C-H arylation) be elucidated?
Mechanistic studies employ isotopic labeling (e.g., deuterated solvents) or kinetic isotope effects (KIE) to track bond formation/cleavage. For Pd-catalyzed reactions, intermediate isolation via quenching experiments (e.g., adding PPh₃ to trap Pd complexes) and DFT calculations can map transition states .
Q. What advanced separation techniques are suitable for purifying structurally similar derivatives?
Beyond column chromatography, preparative HPLC with chiral columns can resolve enantiomers. Membrane separation technologies (e.g., nanofiltration) or centrifugal partition chromatography (CPC) are scalable alternatives for isolating polar derivatives .
Methodological Guidance Tables
Q. Table 1: Key Parameters for Click Chemistry Synthesis
Q. Table 2: Common Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
